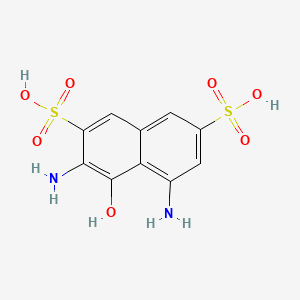![molecular formula C22H14S5 B14180127 2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene CAS No. 923293-76-9](/img/structure/B14180127.png)
2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene: is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by multiple thiophene rings connected in a linear arrangement, with an ethenyl group attached to one of the thiophene rings. The compound’s structure imparts unique electronic properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene typically involves the following steps:
Formation of Thiophene Rings: The initial step involves the synthesis of individual thiophene rings. This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Coupling of Thiophene Rings: The thiophene rings are then coupled together using cross-coupling reactions such as the Suzuki-Miyaura coupling or Stille coupling. These reactions require palladium catalysts and appropriate ligands.
Introduction of Ethenyl Group: The final step involves the introduction of the ethenyl group to the thiophene ring. This can be achieved through Heck coupling, which involves the reaction of a halogenated thiophene with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydrothiophenes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Aplicaciones Científicas De Investigación
2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene] has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Material Science: It is used in the development of conductive polymers and materials with specific electronic properties.
Medicinal Chemistry: Thiophene derivatives are explored for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the development of chemical sensors and biosensors.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene] is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. In organic electronics, the compound facilitates charge transport through its conjugated system. In medicinal chemistry, its interactions with biological targets can modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethenyl-5-thiophen-2-ylthiophene: A simpler analog with fewer thiophene rings.
2,5-Bis(5-thiophen-2-yl)thiophene: Contains two thiophene rings connected through a central thiophene.
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile: Similar structure with a nitrile group.
Uniqueness
2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene] stands out due to its extended conjugated system, which enhances its electronic properties. This makes it particularly valuable in applications requiring high conductivity and stability, such as advanced organic electronic devices and materials.
Propiedades
Número CAS |
923293-76-9 |
|---|---|
Fórmula molecular |
C22H14S5 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
2-ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C22H14S5/c1-2-14-5-6-17(24-14)18-9-10-21(26-18)22-12-11-20(27-22)19-8-7-16(25-19)15-4-3-13-23-15/h2-13H,1H2 |
Clave InChI |
RUFBCULGCBHLCN-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


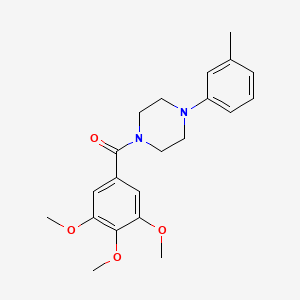
![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
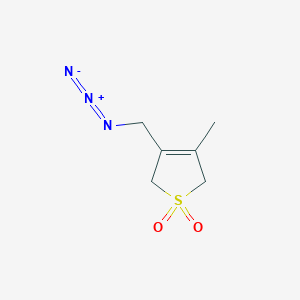
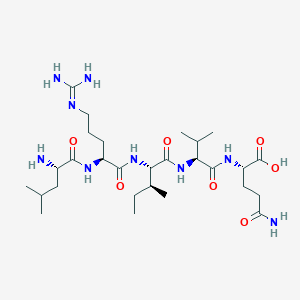
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)
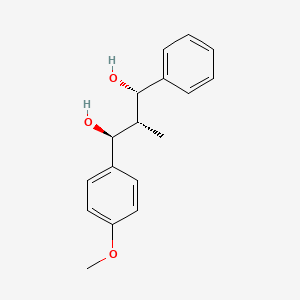
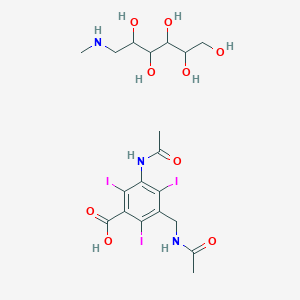
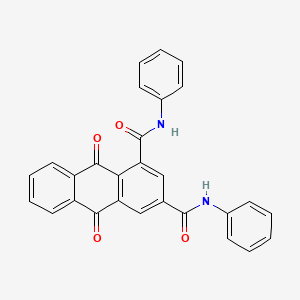
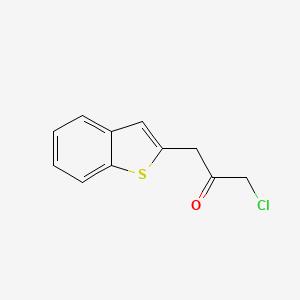
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)

![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
